2-Chloro-5-(methylthio)-1,3,4-thiadiazole
Overview
Description
2-Chloro-5-(methylthio)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C3H3ClN2S2 and its molecular weight is 166.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antifungal and Antimicrobial Applications
- A study by Fan et al. (2010) highlights the synthesis and biological activity of thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]-thiadiazoles, demonstrating potential fungicide activity against several fungi, suggesting applications in agriculture for crop protection (Fan et al., 2010).
- Sych et al. (2019) explored derivatives of 1,3,4-thiadiazole for antimicrobial and antifungal actions, with some compounds showing sensitivity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).
Potential in Pharmaceutical Research
- Clerici et al. (2001) synthesized derivatives of 2-amino-5-sulfanyl-1,3,4-thiadiazole, finding some compounds with notable antidepressant and anxiolytic properties, indicating potential use in developing new CNS-active drugs (Clerici et al., 2001).
- Gomha et al. (2017) synthesized new derivatives incorporating the thiadiazole moiety, showing significant anticancer activities, highlighting its potential in cancer research (Gomha et al., 2017).
- Shukla et al. (2012) developed bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors, showing potential in targeting cancer metabolism (Shukla et al., 2012).
Material Science and Corrosion Inhibition
- Bentiss et al. (2007) researched the use of 1,3,4-thiadiazoles as corrosion inhibitors for mild steel in acidic environments, a crucial application in material science and engineering (Bentiss et al., 2007).
Properties
IUPAC Name |
2-chloro-5-methylsulfanyl-1,3,4-thiadiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2S2/c1-7-3-6-5-2(4)8-3/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUIGBYCAOWIRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544733 | |
Record name | 2-Chloro-5-(methylsulfanyl)-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36757-53-6 | |
Record name | 2-Chloro-5-(methylsulfanyl)-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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